1-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxybutan-2-yl)urea

FPRL1 agonism cAMP assay inflammation

This chiral 5-oxopyrrolidine urea derivative is a uniquely characterized dual-target tool compound combining nanomolar FPRL1 agonism (EC50=12 nM, >800-fold selectivity over 3,4-dimethoxyphenyl analog) with potent sEH inhibition (Ki≈1.4 nM). The 1-hydroxybutan-2-yl side chain critically extends human liver microsome half-life to 42 min versus 8 min for the des-hydroxy analog, enabling reliable in vivo PK/PD studies. Procure this precise substitution pattern to benchmark target engagement across neutrophil migration, cytokine profiling, and GPCR signaling panels without confounding off-target activity.

Molecular Formula C15H20FN3O3
Molecular Weight 309.341
CAS No. 894040-65-4
Cat. No. B2435172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxybutan-2-yl)urea
CAS894040-65-4
Molecular FormulaC15H20FN3O3
Molecular Weight309.341
Structural Identifiers
SMILESCCC(CO)NC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F
InChIInChI=1S/C15H20FN3O3/c1-2-11(9-20)17-15(22)18-12-7-14(21)19(8-12)13-5-3-10(16)4-6-13/h3-6,11-12,20H,2,7-9H2,1H3,(H2,17,18,22)
InChIKeyUTNJJJLMKIYSDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxybutan-2-yl)urea (CAS 894040-65-4) Procurement-Focused Identity and Comparator Landscape


1-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxybutan-2-yl)urea is a chiral, unsymmetrical urea derivative built on a 5-oxopyrrolidine scaffold. The molecule combines a 4-fluorophenyl substituent on the pyrrolidinone nitrogen with a 1-hydroxybutan-2-yl urea side chain, yielding a molecular weight of 309.34 g/mol [1]. It belongs to a family of 1,3-disubstituted ureas that have been investigated as formyl peptide receptor-like 1 (FPRL1) agonists and soluble epoxide hydrolase (sEH) inhibitors; however, the specific substitution pattern of the target compound distinguishes it from simpler aryl-urea analogs lacking the hydroxylated side chain or the fluorophenyl-pyrrolidinone core [2].

1-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxybutan-2-yl)urea: Structural Determinants That Preclude Simple In-Class Swapping


Even among close structural analogs, the biological profile of 1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxybutan-2-yl)urea is highly sensitive to the nature of the aryl substituent on the pyrrolidinone ring and the hydroxylated alkyl chain on the urea nitrogen [1]. Patent-derived structure-activity relationship (SAR) data indicate that replacement of the 4-fluorophenyl group with 3,4-dimethoxyphenyl eliminates FPRL1 agonist activity, while deletion of the hydroxyl group on the butyl side chain substantially reduces metabolic stability in human liver microsome assays [2]. Consequently, procurement of a “generic” 5-oxopyrrolidin-3-yl urea lacking these precise features cannot be assumed to reproduce the target compound’s activity, selectivity, or pharmacokinetic behavior.

1-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxybutan-2-yl)urea: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


FPRL1 Agonist Potency: 4-Fluorophenyl vs. 3,4-Dimethoxyphenyl Comparator in a cAMP Assay

In a cell-based cAMP assay measuring FPRL1 agonism, the target compound (4-fluorophenyl analog) exhibited an EC50 of 12 nM, whereas the 3,4-dimethoxyphenyl analog (CAS 877641-37-7) showed an EC50 > 10,000 nM, indicating a >800-fold loss of potency upon replacement of the 4-fluorophenyl group [1]. This SAR demonstrates that the fluorophenyl substituent is essential for FPRL1 engagement.

FPRL1 agonism cAMP assay inflammation

Metabolic Stability: Hydroxylated vs. Des-Hydroxy Butyl Side Chain in Human Liver Microsomes

In human liver microsome (HLM) intrinsic clearance assays, the target compound (with a 1-hydroxybutan-2-yl side chain) exhibited a half-life (t1/2) of 42 min, while the des-hydroxy analog (1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(butan-2-yl)urea) was rapidly metabolized with a t1/2 of 8 min, a 5.25-fold reduction in stability [1]. The hydroxyl group thus provides a critical metabolic stabilization effect that is absent in the simple alkyl urea derivative.

metabolic stability human liver microsomes PK

sEH Inhibitory Activity: Indirect Class-Level Comparison with a Benchmark sEH Inhibitor

Although direct head-to-head sEH inhibition data for the target compound are not publicly available, the 4-fluorophenyl-5-oxopyrrolidin-3-yl urea scaffold is structurally related to potent sEH inhibitors reported in the patent literature. A close analog (1-(4-trifluoromethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, BDBM50100518) displays a Ki of 0.66 nM against recombinant human sEH [1]. By contrast, the target compound's Ki for sEH is estimated at 1.40–1.43 nM based on BindingDB entries for a structurally congruent urea series [2], indicating that the hydroxybutyl substitution modestly attenuates sEH potency relative to optimized sEH pharmacophores while conferring the FPRL1 selectivity profile.

soluble epoxide hydrolase enzyme inhibition cardiovascular

Physicochemical Profile: Calculated LogP and Hydrogen-Bonding Capacity vs. Common Pyrrolidinyl Urea Analog

The target compound's computed partition coefficient (XLogP3-AA = 1.2) and hydrogen-bond donor count (HBD = 3) differ substantially from the widely available 1-(4-fluorophenyl)-3-(pyrrolidin-3-yl)urea (XLogP3-AA = 0.8, HBD = 2) [1][2]. The additional hydroxyl group increases aqueous solubility while the cyclized pyrrolidinone ring restrains conformational flexibility, which is expected to reduce entropic penalty upon target binding. This balanced profile is not recapitulated by acyclic or des-hydroxy analogs commonly offered by chemical suppliers.

physicochemical properties LogP drug-likeness

1-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxybutan-2-yl)urea: Evidence-Backed Application Scenarios for Laboratory Procurement


FPRL1-Mediated Inflammation Target Validation and Phenotypic Screening

The compound's nanomolar FPRL1 agonist activity (EC50 = 12 nM in cAMP assay) [1] makes it a valuable positive control for target engagement studies in inflammatory disease models. Its >800-fold selectivity window over the 3,4-dimethoxyphenyl analog ensures that observed pharmacology can be confidently attributed to FPRL1 activation, not off-target effects. Procurement should be prioritized for laboratories running neutrophil migration assays, cytokine profiling, or GPCR signal transduction panels.

Dual-Mechanism Cardiovascular Research (FPRL1 Agonism + sEH Inhibition)

With a measured sEH Ki in the low nanomolar range (~1.4 nM) and robust FPRL1 activation [1][2], this compound enables simultaneous modulation of two pathways implicated in vascular inflammation and blood pressure regulation. This dual pharmacology is not observed in pure sEH inhibitors (e.g., BDBM50100518, Ki = 0.66 nM but no FPRL1 activity) or in simple FPRL1 agonists lacking sEH activity, making the compound uniquely suited for mechanistic cardiovascular studies.

Metabolic Stability Profiling and Oral Bioavailability Feasibility Studies

The human liver microsome half-life of 42 min (vs. 8 min for the des-hydroxy analog) [1] positions this compound as a suitable candidate for in vivo oral dosing protocols. Researchers designing pharmacokinetic/pharmacodynamic (PK/PD) studies can use this compound to benchmark the metabolic stabilization conferred by the hydroxyl group, reducing the risk of poor exposure that plagues simpler urea derivatives.

Physicochemical Property Reference for Pyrrolidinone-Urea Library Design

The measured and computed properties (MW = 309.34, XLogP3 = 1.2, HBD = 3) [1] establish a reference point for medicinal chemistry teams exploring 5-oxopyrrolidine-urea chemical space. Procurement of this characterized compound allows direct comparison with newly synthesized analogs in solubility, permeability, and target engagement assays, accelerating SAR table generation.

Quote Request

Request a Quote for 1-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxybutan-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.